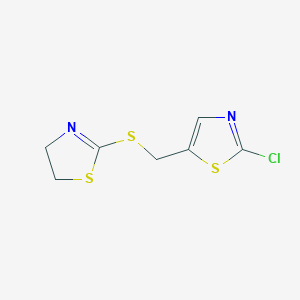
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is a heterocyclic organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are integral in various pharmaceutical and industrial applications. This compound, with its unique structural features, holds significant potential in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide typically involves the formation of the thiazole ring followed by chlorination and subsequent sulfide linkage. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfide Linkage: The chlorinated thiazole is reacted with a thiol or a thioether to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alkoxides, under reflux conditions in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Amino-thiazoles, alkoxy-thiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents. Its ability to interact with biological macromolecules is of significant interest in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The thiazole ring system is a common motif in many pharmacologically active compounds.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and rubber accelerators. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
Benzothiazole: Contains a fused benzene ring, exhibiting different reactivity and biological properties.
Isothiazole: An isomer of thiazole with distinct chemical behavior.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide is unique due to its dual thiazole rings and the presence of a chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its varied applications in scientific research and industry.
Propriétés
IUPAC Name |
2-chloro-5-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S3/c8-6-10-3-5(13-6)4-12-7-9-1-2-11-7/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNQZDTSNAAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
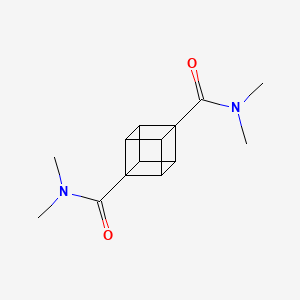
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
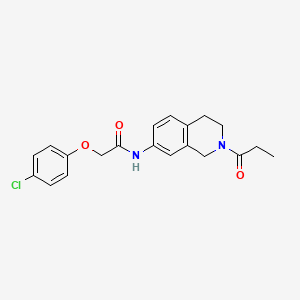
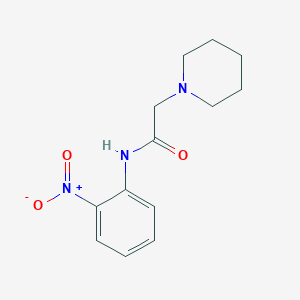
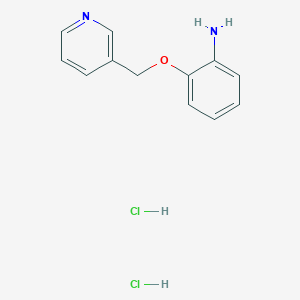
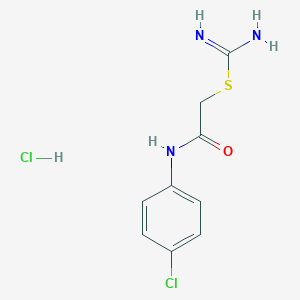
![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)
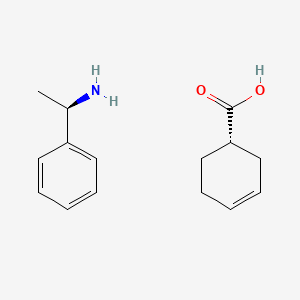
![2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2683826.png)
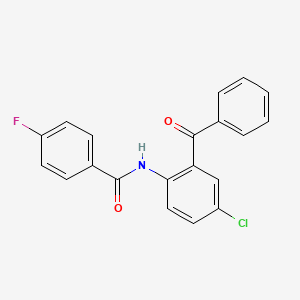
![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
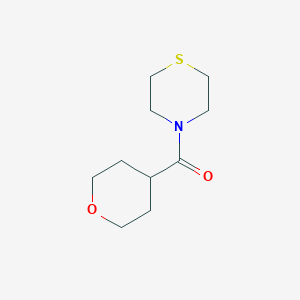
![METHYL 2-(2-{[2-(4-CHLOROPHENYL)ACETYL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2683831.png)
